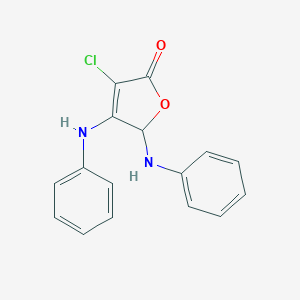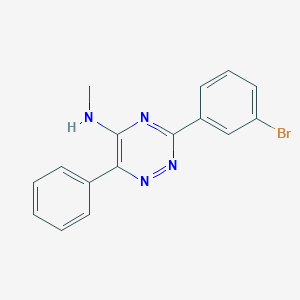![molecular formula C23H22N2O2 B259098 N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide, also known as EML 445, is a chemical compound commonly used in scientific research. It belongs to the class of benzamides and is known for its inhibitory effects on certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 is widely used in scientific research as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound 445 has also been shown to inhibit the activity of the protein histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division.
Wirkmechanismus
The mechanism of action of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 involves binding to the active site of the target enzyme or protein and inhibiting its activity. For example, this compound 445 binds to the catalytic site of PDE4 and prevents it from breaking down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation and immune responses. Similarly, this compound 445 binds to the active site of HDAC6 and prevents it from deacetylating histone proteins, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 445 depend on the specific enzyme or protein that it inhibits. For example, inhibition of PDE4 by this compound 445 results in increased levels of cAMP, which can lead to reduced inflammation and immune responses. Inhibition of HDAC6 by this compound 445 results in increased acetylation of histone proteins, which can lead to altered gene expression and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets and study their effects on cellular processes. However, one limitation of using this compound 445 is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are due to specific inhibition of the target enzyme or protein.
Zukünftige Richtungen
For research on N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 include further studies on its effects on inflammation and immune responses, as well as its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Additionally, studies on the specificity and selectivity of this compound 445 for its target enzymes and proteins may lead to the development of more potent and specific inhibitors.
Synthesemethoden
The synthesis of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 involves several steps. First, 4-methylbenzoyl chloride is reacted with aniline to form 4-methylbenzamide. This is then reacted with N-phenylethylamine to form this compound. The final product is obtained through purification and isolation techniques.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-7-5-4-6-8-21)23(27)19-13-15-20(16-14-19)24-22(26)18-11-9-17(2)10-12-18/h4-16H,3H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
DMYSEVMSSWIWHS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)